Cas no 64893-54-5 (N'-Hydroxy-2-naphthalenecarboximidamide)
N'-Hydroxy-2-naphthalenecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenecarboximidamide,N-hydroxy-
- N‘-Hydroxy-2-naphthalenecarboximidamide
- N'-HYDROXYNAPHTHALENE-2-CARBOXIMIDAMIDE
- [2]naphthamide oxime
- [2]Naphthamidoxim
- 2-Naphthalenecarboximidamide,N-hydroxy
- naphth-2-amidoxime
- Naphthalene-2-amidoxime
- N'-Hydroxy-2-naphthalenecarboxiMidaMide
- N-Hydroxy-2-Naphthalenecarboximidamide
- N'-hydroxy-2-naphthamidine
- N-Hydroxy-naphthalene-2-carboxamidine
- MFCD06200876
- N'-Hydroxy-2-naphthimidamide
- N'-Hydroxy-2-naphthalene carboximidamide
- 2016843-50-6
- (Z)-N'-hydroxynaphthalene-2-carboximidamide
- 64893-54-5
- WS-01331
- N-hydroxy-2-naphthimidamide
- N'-Hydroxy-2-naphthalenecarboximidamide
-
- MDL: MFCD06200876
- Inchi: 1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
- InChI Key: UHJICFSTOCFOND-UHFFFAOYSA-N
- SMILES: O/N=C(/C1=CC=C2C=CC=CC2=C1)\N
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.23
- Melting Point: 150 °C
- Boiling Point: 417 °C at 760 mmHg
- Flash Point: 206 °C
- Refractive Index: 1.631
- PSA: 58.61000
- LogP: 2.63460
N'-Hydroxy-2-naphthalenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N'-Hydroxy-2-naphthalenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H879660-250mg |
N'-Hydroxy-2-naphthalenecarboximidamide |
64893-54-5 | 250mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H879660-500mg |
N'-Hydroxy-2-naphthalenecarboximidamide |
64893-54-5 | 500mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H879660-2.5g |
N'-Hydroxy-2-naphthalenecarboximidamide |
64893-54-5 | 2.5g |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM236071-10g |
N'-Hydroxy-2-naphthimidamide |
64893-54-5 | 95% | 10g |
$311 | 2021-08-04 | |
| Chemenu | CM236071-25g |
N'-Hydroxy-2-naphthimidamide |
64893-54-5 | 95% | 25g |
$561 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N904839-1g |
N'-hydroxynaphthalene-2-carboximidamide |
64893-54-5 | 96% | 1g |
2,403.00 | 2021-05-17 | |
| Chemenu | CM236071-10g |
N'-Hydroxy-2-naphthimidamide |
64893-54-5 | 95% | 10g |
$311 | 2023-01-07 | |
| Chemenu | CM236071-25g |
N'-Hydroxy-2-naphthimidamide |
64893-54-5 | 95% | 25g |
$561 | 2023-01-07 | |
| Apollo Scientific | OR14019-1g |
Naphthalene-2-amidoxime |
64893-54-5 | 1g |
£80.00 | 2025-02-19 | ||
| abcr | AB225441-1 g |
N'-Hydroxy-2-naphthalenecarboximidamide; 95% |
64893-54-5 | 1 g |
€107.00 | 2023-07-20 |
N'-Hydroxy-2-naphthalenecarboximidamide Suppliers
N'-Hydroxy-2-naphthalenecarboximidamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N'-Hydroxy-2-naphthalenecarboximidamide
Introduction to N'-Hydroxy-2-naphthalenecarboximidamide (CAS No. 64893-54-5)
N'-Hydroxy-2-naphthalenecarboximidamide (CAS No. 64893-54-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various synthetic applications and has been the subject of extensive studies due to its potential biological activities. The hydroxyl and imidamide functional groups present in its molecular structure contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of N'-Hydroxy-2-naphthalenecarboximidamide consists of a naphthalene core substituted with a carboximidamide group at the 1-position and a hydroxyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various chemical transformations. The naphthalene ring, known for its aromatic stability, provides a robust scaffold for further functionalization, while the hydroxyl and imidamide groups facilitate interactions with other biomolecules, making it a promising candidate for drug development.
In recent years, there has been a growing interest in exploring the pharmacological potential of N'-Hydroxy-2-naphthalenecarboximidamide. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. The compound's ability to undergo selective modifications allows chemists to tailor its properties for specific applications. For instance, its imidamide moiety can be conjugated with other bioactive molecules to enhance drug delivery systems or to develop new inhibitors targeting specific enzymatic pathways.
One of the most compelling aspects of N'-Hydroxy-2-naphthalenecarboximidamide is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex heterocyclic compounds, which are prevalent in many pharmaceuticals. The hydroxyl group can participate in etherification or esterification reactions, while the imidamide group can undergo amidation or alkylation processes. These reactions are fundamental in constructing intricate molecular architectures that mimic natural products or designed scaffolds with desired biological activities.
The compound's significance extends beyond its synthetic utility; it has also been studied for its potential biological effects. Preliminary studies suggest that derivatives of N'-Hydroxy-2-naphthalenecarboximidamide may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The imidamide group, in particular, is known to interact with biological targets such as proteases and kinases, which are often dysregulated in pathological conditions. By modulating these interactions, researchers aim to develop novel therapeutics that can address unmet medical needs.
The synthesis of N'-Hydroxy-2-naphthalenecarboximidamide itself is an intricate process that requires careful optimization to achieve high yields and purity. Common synthetic routes involve multi-step reactions starting from commercially available naphthalene derivatives. Key steps include functionalization at the 1-position to introduce the carboximidamide group followed by hydroxylation at the 2-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance selectivity and efficiency.
In conclusion, N'-Hydroxy-2-naphthalenecarboximidamide (CAS No. 64893-54-5) is a multifaceted compound with significant implications in both synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable building block for drug discovery. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical biology investigations, contributing to advancements in therapeutic development.
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